4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple fused rings, including a pyrimidine ring, a thiazolopyridine moiety, and a piperidine ring, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step reactions starting from commercially available precursorsThe final step often includes the attachment of the cyclobutyl group under specific reaction conditions, such as the use of strong bases or catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .
Scientific Research Applications
4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with a thiazolopyridine core share structural similarities and may exhibit comparable biological activities.
Piperidinyl Pyrimidines: These compounds contain a piperidine ring fused to a pyrimidine ring and may have similar chemical properties and applications.
Cyclobutyl Derivatives: Compounds with a cyclobutyl group can be compared in terms of their stability, reactivity, and biological effects .
Uniqueness
4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine stands out due to its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-2-15(3-1)16-10-19(23-13-22-16)26-12-14-5-8-25(9-6-14)20-24-17-11-21-7-4-18(17)27-20/h4,7,10-11,13-15H,1-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQBJONHNGQTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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